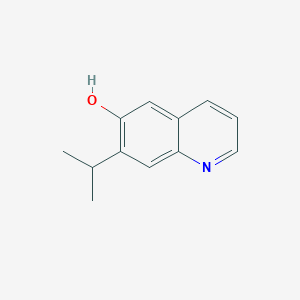
6-Quinolinol, 7-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Quinolinol, 7-(1-methylethyl)- can be synthesized through several methods. One common approach involves the reaction of 6-methoxyquinoline bisulfate with concentrated hydrobromic acid, followed by neutralization with ammonia . This method yields 6-quinolinol, which can then be further modified to introduce the isopropyl group at the 7th position.
Industrial Production Methods
Industrial production of 6-Quinolinol, 7-(1-methylethyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Quinolinol, 7-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications.
Aplicaciones Científicas De Investigación
6-Quinolinol, 7-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Quinolinol, 7-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit extracellular signal-regulated kinases (ERK1/2), which are involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxyquinoline: A closely related compound with similar chemical properties.
7-Isopropylquinoline: Another derivative with an isopropyl group at the 7th position but lacking the hydroxyl group.
Quinoline N-oxide: An oxidized form of quinoline with different reactivity.
Uniqueness
6-Quinolinol, 7-(1-methylethyl)- is unique due to the presence of both the hydroxyl group and the isopropyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
101722-73-0 |
|---|---|
Fórmula molecular |
C12H13NO |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
7-propan-2-ylquinolin-6-ol |
InChI |
InChI=1S/C12H13NO/c1-8(2)10-7-11-9(6-12(10)14)4-3-5-13-11/h3-8,14H,1-2H3 |
Clave InChI |
YCDQGLQLGNVSOD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C2C=CC=NC2=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


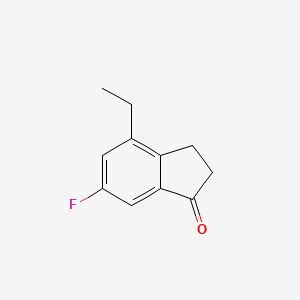

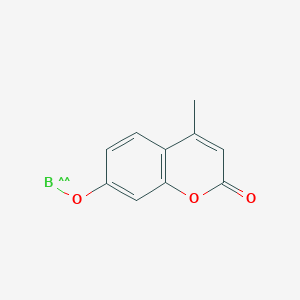

![(3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolan]-5-ol](/img/structure/B11909639.png)

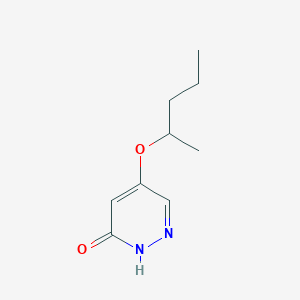
![6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909660.png)
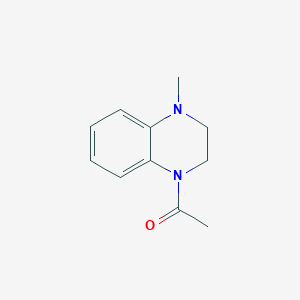
![Pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11909672.png)

![2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B11909685.png)


